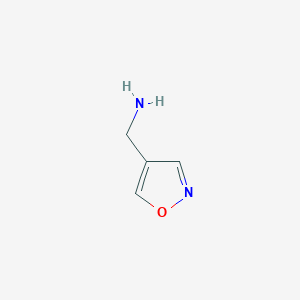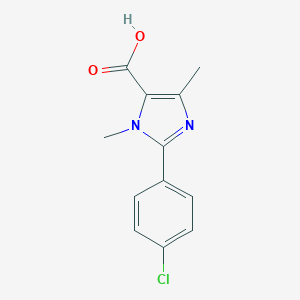
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid, also known as CDMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the imidazole class of compounds. CDMI has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for research in different areas.
Mechanism Of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in various biological processes. It has also been found to interact with DNA and RNA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial and fungal growth. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its potential applications in various fields make it an attractive candidate for research. However, one limitation is the limited understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research involving 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid, including further investigation of its mechanism of action and its potential applications in the development of new drugs and materials. Additionally, more studies are needed to explore its potential as a therapeutic agent for various diseases. Future research may also focus on the development of new synthesis methods for 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid and its derivatives.
Synthesis Methods
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid can be synthesized using different methods, including the reaction of 4-chloroaniline with 1,4-dimethylimidazole-5-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or toluene under reflux conditions. The resulting product can be purified using column chromatography or recrystallization techniques.
Scientific Research Applications
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid has been found to have several scientific research applications, including its potential use as a therapeutic agent for various diseases such as cancer, bacterial infections, and inflammation. It has also been found to exhibit antifungal and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid has been used in the development of new materials such as polymers and catalysts.
properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)17)15(2)11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKVGFQRHWTGAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)Cl)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442506 |
Source


|
| Record name | 2-(4-CHLOROPHENYL)-1,4-DIMETHYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid | |
CAS RN |
187999-24-2 |
Source


|
| Record name | 2-(4-CHLOROPHENYL)-1,4-DIMETHYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


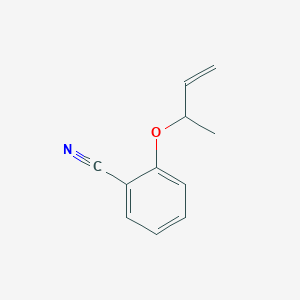
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)

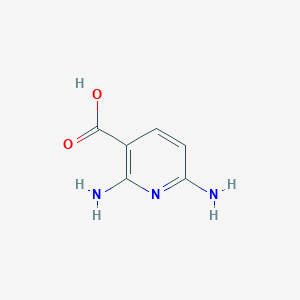


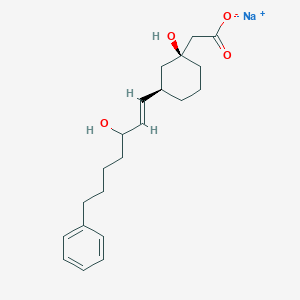



![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
